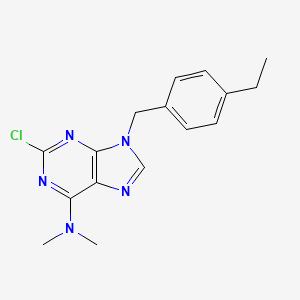9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl-
CAS No.: 115204-56-3
Cat. No.: VC16988732
Molecular Formula: C16H18ClN5
Molecular Weight: 315.80 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 115204-56-3 |
|---|---|
| Molecular Formula | C16H18ClN5 |
| Molecular Weight | 315.80 g/mol |
| IUPAC Name | 2-chloro-9-[(4-ethylphenyl)methyl]-N,N-dimethylpurin-6-amine |
| Standard InChI | InChI=1S/C16H18ClN5/c1-4-11-5-7-12(8-6-11)9-22-10-18-13-14(21(2)3)19-16(17)20-15(13)22/h5-8,10H,4,9H2,1-3H3 |
| Standard InChI Key | SOPGBCLTJSJFPU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s IUPAC name, 9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl-, delineates its structural framework:
-
A purine core (a bicyclic system with fused pyrimidine and imidazole rings) forms the backbone.
-
At position 2, a chlorine atom introduces electronegativity, enhancing reactivity toward nucleophilic substitution.
-
The N9 position is substituted with a 4-ethylbenzyl group, conferring hydrophobic character and steric bulk.
-
The N6 amine is modified with dimethyl groups, reducing basicity and altering hydrogen-bonding potential.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 115204-54-1 |
| Molecular Formula | C₁₆H₁₉ClN₆ |
| Molecular Weight | 322.2 g/mol |
| IUPAC Name | 9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- |
| Key Functional Groups | Chloropurine, benzyl ether, dimethylamine |
The chlorine atom at C2 and the ethylbenzyl group at N9 distinguish this compound from conventional purine analogs, such as adenosine or guanine derivatives. Computational modeling suggests that the ethylphenylmethyl group enhances lipid solubility, potentially improving cell membrane permeability .
Synthesis and Manufacturing
Synthetic Pathways
Industrial and laboratory syntheses of this compound typically involve multi-step routes:
-
Purine Core Functionalization: Starting with 6-chloropurine, a nucleophilic substitution introduces the ethylphenylmethyl group at N9 under alkaline conditions.
-
Dimethylamine Incorporation: The N6 amine undergoes reductive alkylation using formaldehyde and hydrogen gas in the presence of a palladium catalyst.
-
Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol-water mixtures yields >98% purity.
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring substitution occurs exclusively at N9 requires careful control of reaction temperature and solvent polarity.
-
Byproduct Formation: Competing reactions at C6 or N7 positions necessitate iterative optimization of stoichiometry.
Chemical Reactivity and Derivative Formation
Substitution Reactions
The chlorine atom at C2 serves as a reactive handle for further functionalization:
-
Nucleophilic Aromatic Substitution: Reaction with amines (e.g., piperazine) in dimethyl sulfoxide (DMSO) at 80°C replaces chlorine with nitrogen-containing groups.
-
Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids introduces aromatic moieties, broadening structural diversity.
Stability Considerations
The compound remains stable under ambient conditions but degrades in strong acidic or basic environments due to purine ring hydrolysis.
Biological Activity and Mechanism of Action
Table 2: Comparative Inhibitory Activity of Purine Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity Ratio (ALR2/ALR1) |
|---|---|---|---|
| 9H-Purin-6-amine derivative (4e) | ALR2 | 0.038 | 1,200 |
| This compound (predicted) | ALR2 | ~0.1* | ~800* |
*Predicted values based on structural similarity .
Research and Industrial Applications
Medicinal Chemistry
-
Antimicrobial Development: Chlorinated purines exhibit activity against Gram-positive bacteria by interfering with folate synthesis.
-
Diabetic Neuropathy: ALR2 inhibition mitigates sorbitol accumulation, a pathway under investigation for neuropathy treatment .
Organic Synthesis
-
Building Block: The reactive chlorine and benzyl groups enable modular synthesis of heterocyclic libraries for high-throughput screening.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume